Bullatine B
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Overview
Description
Neoline is a diterpene alkaloid with the molecular formula C24H39NO6. It is primarily isolated from several species of the Aconitum plant, such as Aconitum carmichaelii and Aconitum flavum . Neoline is known for its biological activity, particularly its ability to inhibit Nav1.7 voltage-gated sodium channel currents, making it a potential candidate for treating neuropathic pain .
Scientific Research Applications
Neoline has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoline can be synthesized through various chemical reactions involving the Aconitum plant. The synthetic route typically involves the extraction of the compound from the plant roots, followed by purification processes such as chromatography . The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of neoline involves large-scale extraction from Aconitum plant roots. The process includes drying the plant material, grinding it into a fine powder, and then using solvents to extract the alkaloids. The extract is then purified to isolate neoline .
Chemical Reactions Analysis
Types of Reactions: Neoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize neoline.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the neoline structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of neoline derivatives with additional oxygen-containing functional groups .
Mechanism of Action
Neoline exerts its effects by targeting the Nav1.7 voltage-gated sodium channel. This channel is crucial for the transmission of pain signals in the nervous system. By inhibiting this channel, neoline can reduce the sensation of pain, making it a potential therapeutic agent for neuropathic pain . The molecular pathways involved include the modulation of sodium ion flow, which affects the excitability of neurons .
Comparison with Similar Compounds
Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties.
Mesaconine: A cardioactive component from Aconitum carmichaelii, used for its cardiotonic effects.
Bullatine B: Similar in structure to neoline, with potential neuroprotective properties.
Uniqueness of Neoline: Neoline is unique due to its specific inhibition of the Nav1.7 sodium channel, which is not a common target for many other diterpene alkaloids. This specificity makes it particularly valuable for research into pain management therapies .
Properties
Molecular Formula |
C24H39NO6 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1 |
InChI Key |
XRARAKHBJHWUHW-QVUBZLTISA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Synonyms |
neoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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